molecular formula C7H15N3O2S B1681827 S-Methylthiocitrulline CAS No. 156719-41-4

S-Methylthiocitrulline

Cat. No. B1681827
CAS RN: 156719-41-4
M. Wt: 205.28 g/mol
InChI Key: NGVMVBQRKZPFLB-YFKPBYRVSA-N
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Description

S-Methylthiocitrulline is a nitric oxide synthase inhibitor .


Molecular Structure Analysis

The chemical formula of S-Methylthiocitrulline is C7H15N3O2S. Its exact mass is 205.09 and its molecular weight is 205.270 .


Chemical Reactions Analysis

S-Methylthiocitrulline is involved in various chemical reactions. For instance, it has been found to protect against neurotoxicity induced by malonate and MPTP . More research is needed to fully understand the range of chemical reactions involving S-Methylthiocitrulline .


Physical And Chemical Properties Analysis

S-Methylthiocitrulline has a density of 1.4±0.1 g/cm3, a boiling point of 405.0±55.0 °C at 760 mmHg, and a flash point of 198.7±31.5 °C. It has 5 hydrogen bond acceptors and 5 hydrogen bond donors .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

S-Methyl-L-thiocitrulline is a potent inhibitor of nitric oxide synthase . It exhibits about 17-fold greater selectivity for rat neuronal nitric oxide synthase (IC₅₀ = 300 nM) compared to the endothelial enzyme (IC₅₀ = 5.4 µM) . This makes it a valuable tool in research related to nitric oxide synthase and its role in various physiological and pathological processes.

Research in Nitric Oxide Synthesis and Assimilation

This compound is commonly used in research related to nitric oxide synthesis and assimilation . Its inhibitory effect on nitric oxide synthase can help researchers understand the role of nitric oxide in various biological processes.

Study of Neurological Disorders

Given its selectivity for neuronal nitric oxide synthase, S-Methyl-L-thiocitrulline can be used in research related to neurological disorders . By inhibiting nitric oxide production in neurons, researchers can study the role of nitric oxide in neurological conditions.

Cardiovascular Research

S-Methyl-L-thiocitrulline’s ability to inhibit endothelial nitric oxide synthase, albeit at a higher concentration, can be useful in cardiovascular research . Nitric oxide plays a crucial role in vascular function, and understanding its regulation can provide insights into cardiovascular health and disease.

Inflammation Research

Some citrulline analogs, including S-Methyl-L-thiocitrulline, have been used in research related to inflammation . Their inhibitory effect on nitric oxide synthase can help researchers understand the role of nitric oxide in inflammatory responses.

Drug Development

Due to its properties, S-Methyl-L-thiocitrulline could potentially be used in the development of drugs targeting nitric oxide synthase . Its selectivity for different forms of the enzyme could be leveraged to develop more targeted therapies.

Mechanism of Action

Target of Action

S-Methyl-L-thiocitrulline, also known as S-Methylthiocitrulline, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes. S-Methyl-L-thiocitrulline exhibits about 17-fold greater selectivity for rat neuronal nitric oxide synthase (nNOS) compared to the endothelial enzyme (eNOS) .

Mode of Action

S-Methyl-L-thiocitrulline acts as a potent inhibitor of NOS . It binds to the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This inhibition disrupts the normal signaling pathways mediated by nitric oxide.

Biochemical Pathways

The inhibition of NOS by S-Methyl-L-thiocitrulline affects the nitric oxide signaling pathway . Nitric oxide is a key signaling molecule that plays a role in various physiological processes including neurotransmission, immune response, and regulation of cell death. By inhibiting NOS, S-Methyl-L-thiocitrulline can potentially influence these processes.

Result of Action

The inhibition of NOS by S-Methyl-L-thiocitrulline can lead to a decrease in the production of nitric oxide . This can have various effects at the molecular and cellular level, depending on the specific physiological context. For example, in neurons, this could affect neurotransmission processes.

Safety and Hazards

There is limited information available on the safety and hazards of S-Methylthiocitrulline. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for S-Methylthiocitrulline could involve further exploration of its role in neuroprotection and its potential use in treating neurotoxicity . More research is also needed to fully understand its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVMVBQRKZPFLB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935505
Record name N~5~-[Imino(methylsulfanyl)methyl]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methylthiocitrulline

CAS RN

156719-41-4
Record name S-Methyl-L-thiocitrulline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156719-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methylthiocitrulline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156719414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-[Imino(methylsulfanyl)methyl]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYLTHIOCITRULLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790X706JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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